molecular formula C10H15N B1580524 2-Pentylpyridine CAS No. 2294-76-0

2-Pentylpyridine

货号: B1580524
CAS 编号: 2294-76-0
分子量: 149.23 g/mol
InChI 键: HSDXVAOHEOSTFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Pentylpyridine, also known as 2-n-Amylpyridine or 2-Amylpyridine, is an organic compound with the molecular formula C10H15N. It is a derivative of pyridine, characterized by the presence of a pentyl group attached to the second carbon of the pyridine ring. This compound is known for its distinct odor and is often associated with the Maillard reaction, which is responsible for the browning and aroma of roasted foods .

准备方法

Synthetic Routes and Reaction Conditions: 2-Pentylpyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with pentyl halides under basic conditions. Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyridine derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its applications .

化学反应分析

Types of Reactions: 2-Pentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Flavoring Agent in Food Industry

2-Pentylpyridine is recognized for its role as a flavoring agent in the food industry. It is primarily used to impart nutty and roasted flavors in various food products.

  • Concentration Levels :
    • Soups: 0.05 ppm
    • Confectionery: 0.1-0.5 ppm
    • Baked Goods: 1 ppm .
  • Flavor Profile : It contributes to the Maillard reaction, enhancing the sensory attributes of foods through its unique aroma .

Formation Mechanisms

Research has identified various precursors and mechanisms for the formation of this compound during food processing:

  • Soybean Processing : The formation of this compound is linked to lipid oxidation products, specifically through the interaction of 2,4-decadienal and ammonia during the processing of soybean protein isolates (SPI). Studies indicate that the addition of pro-oxidants like FeCl3 or CuCl2 can significantly increase its levels in SPI .
  • Amino Acid Interactions : The compound can also form through interactions between amino acids (e.g., valine) and lipid-derived aldehydes during thermal processing .

Case Study: Soybean Protein Isolates

A study conducted by Zhou and Boatright (2000) demonstrated that adding 2,4-decadienal along with ammonia resulted in a notable increase in this compound concentrations across different soybean cultivars. The following table summarizes the findings:

TreatmentSoybean CultivarThis compound Concentration (ppm)
ControlStressland0.16
2,4-Decadienal OnlyStressland0.28
Ammonia + 2,4-DecadienalStressland1.02
Pro-Oxidants + UV TreatmentBurlisonUp to 1.51

This study highlights how processing conditions can drastically affect flavor compound formation, emphasizing the importance of understanding these interactions for food product development.

Case Study: Frying Oils

Another investigation revealed that frying potato chips in repeatedly used sunflower oil led to the formation of both decadien-1-amine and this compound, indicating that cooking methods can influence flavor compound profiles significantly .

Industrial Applications

Beyond its culinary uses, this compound has potential applications in:

  • Pharmaceuticals : Its chemical structure allows it to serve as a building block for various pharmaceutical compounds.
  • Fragrance Industry : Due to its aromatic properties, it can be utilized in creating fragrances for cosmetics and personal care products.

作用机制

The mechanism of action of 2-Pentylpyridine is primarily associated with its role in the Maillard reaction. This reaction involves the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids, leading to the formation of N-aldosylamines. These intermediates undergo further reactions to produce various heterocyclic compounds, including this compound .

相似化合物的比较

Comparison: 2-Pentylpyridine is unique due to its specific odor and its formation during the Maillard reaction, which is not as prominent in similar compounds like 2-Hexylthiophene and 2-Phenylpyridine. Additionally, its applications in the flavor and fragrance industry set it apart from other pyridine derivatives .

生物活性

2-Pentylpyridine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and food science. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

This compound (C10H13N) is a pyridine derivative characterized by a pentyl group attached to the nitrogen-containing aromatic ring. It can be synthesized through various methods, including the reaction of pyridine with pentyl halides or via bioconversion processes involving microorganisms.

Biological Activities

The biological activity of this compound has been studied in several contexts, including its antimicrobial properties, its role in food flavoring, and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the biological effects of various volatile compounds from marine and terrestrial bacteria, this compound was found to inhibit the growth of several pathogenic bacteria and fungi. It demonstrated significant activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Klebsiella pneumoniae12
Candida albicans18
Aspergillus fumigatus14

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, studies have indicated that pyridine derivatives, including this compound, may possess anticancer activity. A recent investigation into novel pyridine compounds revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including Caco-2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells . While specific data on this compound's direct cytotoxicity is limited, its structural similarity to other active pyridine compounds suggests potential for further exploration in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Quorum Sensing Interference : It has been shown to influence bacterial communication through interference with quorum-sensing pathways, which are critical for bacterial virulence and biofilm formation .
  • Antioxidant Properties : The presence of pro-oxidants such as FeCl3 and CuCl2 during processing has been linked to increased levels of this compound in soy protein isolates, indicating its potential role as an antioxidant .

Applications in Food Science

In food technology, this compound is recognized for its contribution to flavor profiles. It is produced during lipid oxidation processes and has been identified as a key aroma compound in various food products. Its formation is influenced by factors such as cooking methods and the presence of specific enzymes like lipoxygenase .

Table 2: Formation of this compound in Food Products

Food ProductConcentration (ppm)
Soy Protein Isolate0.16 - 0.51
Potato ChipsHigh concentration

属性

IUPAC Name

2-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDXVAOHEOSTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062308
Record name 2-Pentylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid;
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

102.00 to 107.00 °C. @ 760.00 mm Hg
Record name 2-Pentylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.901
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2294-76-0
Record name 2-Pentylpyridine
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Record name 2-Pentylpyridine
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Record name 2-PENTYLPYRIDINE
Source DTP/NCI
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Record name Pyridine, 2-pentyl-
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Record name 2-Pentylpyridine
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Record name 2-pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name 2-Pentylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 2-pentylpyridine formation in food systems?

A1: this compound is primarily formed through the Maillard reaction, specifically from the interaction of amino acids and lipid oxidation products. Studies have shown that 2,4-decadienal, a product of lipid oxidation, reacts with various amino acids, especially asparagine and glutamine, to generate this compound [, , , , , ]. This reaction is significantly enhanced in oil mediums [].

Q2: How does the presence of sucrose impact the formation of this compound in a heated glycine and soybean oil mixture?

A2: Interestingly, the addition of sucrose inhibits this compound formation in a heated glycine and soybean oil mixture. While sucrose degradation products like furfurals are formed, pyridines are absent. Research suggests that 2,4-decadienal is crucial for this compound generation, and other chemicals tested, including sucrose degradation products, decreased pyridine formation [].

Q3: Are there structural isomers of this compound formed during these reactions, and if so, under what conditions?

A3: Yes, 3-pentylpyridine is another isomer identified, though in lower quantities than this compound. Both isomers have been found in reactions involving 2,4-decadienal and amino acids, especially asparagine and glutamine [, ]. Notably, while oil mediums favor overall alkylpyridine formation, some isomers like 3-pentylpyridine are primarily observed in aqueous systems [].

Q4: Can phenylalanine, an aromatic amino acid, be converted to other compounds in the presence of 2,4-decadienal?

A4: Yes, research indicates that 2,4-decadienal can convert phenylalanine to styrene. This reaction is favored in dry, anaerobic conditions at a pH of approximately 6 []. The proposed mechanisms involve either an electronic rearrangement of the phenylalanine-decadienal imine or a Michael addition followed by beta-elimination, both leading to styrene, this compound, carbon dioxide, and hydrogen [].

Q5: Does the presence of this compound and other similar compounds pose any risk after the digestion of oxidized oils?

A5: Research using an in vitro digestion model suggests that a portion of this compound and other toxic oxygenated α,β-unsaturated aldehydes, like 4-hydroxy-2-nonenal (HNE), can remain bioaccessible after the digestion of oxidized oils. These compounds are distributed across the lipidic, aqueous, and pellet phases of the digested mixture, indicating potential absorption into the systemic circulation []. This highlights the potential health risks associated with consuming oxidized oils.

Q6: What sensory properties are associated with this compound and related compounds?

A6: this compound and its substituted derivatives, along with ethenylpyrazines, are potent flavoring agents. Sensory evaluation by expert panels characterized these compounds as possessing intense green and herbal notes []. This highlights their potential application in flavoring and food industries.

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